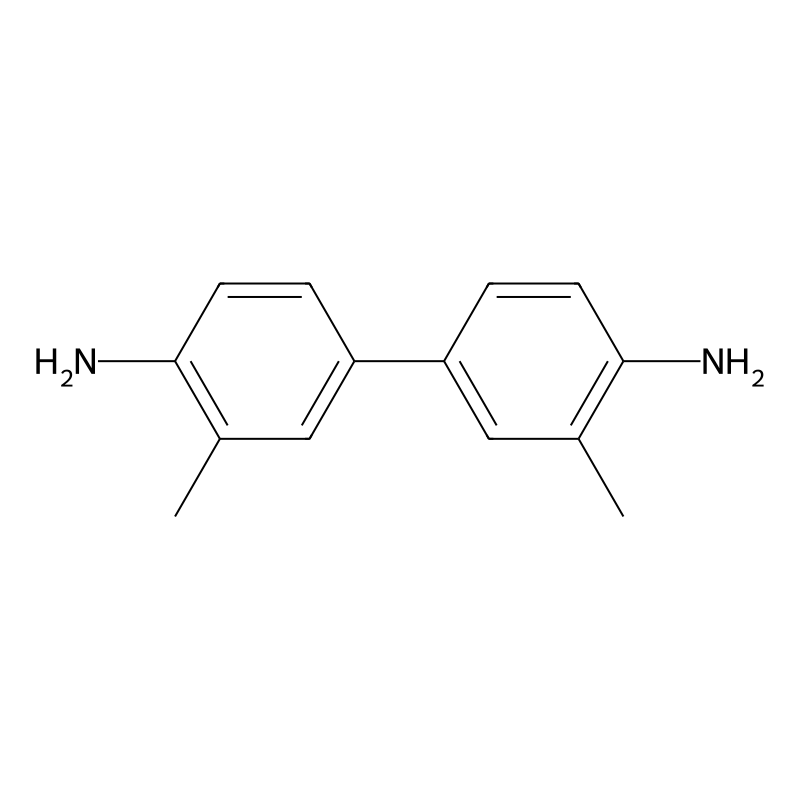

o-Tolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1,300 mg/L at 25 °C

Soluble in alcohol, ether, dilute acids

Solubility in water, g/100ml at 25 °C: 0.13 (poor)

0.1%

Synonyms

Canonical SMILES

Historical use as a chromogenic substrate:

3,3'-Dimethylbenzidine (DMB) was historically used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) due to its ability to change color upon enzymatic oxidation by horseradish peroxidase (HRP) []. This application allowed for the visualization and quantification of various biomolecules, including antigens and antibodies. However, concerns regarding its potential carcinogenicity led to the development and widespread adoption of safer alternatives, such as 3,3',5,5'-tetramethylbenzidine (TMB).

Toxicology and carcinogenicity studies:

Extensive research has been conducted to evaluate the potential health risks associated with DMB exposure. Studies conducted by the National Toxicology Program (NTP) in rats demonstrated an increased incidence of tumors in various organs, including the skin, liver, intestine, and lung, following oral exposure to DMB []. Based on these findings, the International Agency for Research on Cancer (IARC) classified DMB as "probably carcinogenic to humans" (Group 2A) [].

Development of analytical methods:

Due to its potential health risks and concerns about environmental contamination, accurate detection and measurement of DMB are crucial. Researchers have developed various analytical methods for detecting DMB in different matrices, including air, water, and biological samples. These methods often involve high-performance liquid chromatography (HPLC) and other advanced techniques [].

o-Toluidine, chemically known as 2-Aminotoluene, is an organic compound with the formula C₆H₇N. It appears as a colorless to pale yellow liquid that can turn reddish-brown upon exposure to air and light. This compound is the most significant isomer among the three toluidines and is primarily used as a precursor in the synthesis of various herbicides, including metolachlor and acetochlor . o-Toluidine has a relatively low water solubility and a flash point of 185°F (85°C), making it moderately flammable . It is recognized as a confirmed carcinogen, with potential health hazards including cyanosis, nausea, and irritation upon contact with skin or eyes .

- Nitration: It can be produced from the nitration of toluene, leading to a mixture of nitrotoluenes that are subsequently separated by distillation.

- Hydrogenation: The reduction of 2-nitrotoluene yields o-toluidine.

- Diazotization: Converting o-toluidine to diazonium salts allows for further transformations into derivatives such as 2-bromo-, 2-cyano-, and 2-chlorotoluene.

- N-acetylation: This reaction involves the addition of an acetyl group, which is significant in metabolic pathways .

Additionally, o-toluidine can undergo oxidation reactions, particularly with hydrogen peroxide, where it acts as an indicator due to its ability to form colored products upon oxidation .

The biological activity of o-toluidine is notable due to its carcinogenic properties. Upon metabolism, it undergoes N-hydroxylation to form N-hydroxy-o-toluidine, a reactive metabolite that can interact with DNA, potentially leading to mutagenesis and cancer . Studies have shown that exposure to o-toluidine can enhance the activity of certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This compound has been linked to oxidative DNA damage in various biological systems .

o-Toluidine is primarily synthesized through two main methods:

- Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes. The ortho isomer is favored and subsequently isolated through distillation.

- Hydrogenation of 2-Nitrotoluene: The isolated ortho nitrotoluene undergoes hydrogenation to yield o-toluidine.

These methods are commonly employed in industrial settings due to their efficiency in producing high-purity o-toluidine .

o-Toluidine has several applications across different fields:

- Agriculture: It serves as a key precursor in the manufacture of herbicides like metolachlor and acetochlor.

- Analytical Chemistry: Used in tests for chlorine levels in water and other analytical procedures.

- Dye Industry: It is utilized in producing various dyes and pigments due to its ability to form colored compounds upon reaction with other chemicals .

- Medical Testing: o-Toluidine derivatives are employed in laboratory tests for glucose and occult blood detection.

Research indicates that o-toluidine interacts with various biological systems and chemicals:

- It enhances the activity of aryl hydrocarbon hydroxylase in the kidneys, which plays a role in drug metabolism.

- Its metabolites can bind covalently to DNA, leading to potential mutagenic effects.

- Studies have demonstrated that exposure can induce oxidative stress and DNA damage in cultured human cells .

These interactions underscore the importance of understanding o-toluidine's biological effects and potential risks associated with exposure.

Several compounds share structural similarities with o-toluidine. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| p-Toluidine | C₆H₇N | Similar structure but differs in position; less toxic than o-toluidine. |

| m-Toluidine | C₆H₇N | Another isomer; less commonly used than o- and p-toluidines. |

| Benzidine | C₁₂H₁₁N₂ | Known carcinogen; structurally similar but more toxic. |

| Aniline | C₆H₅NH₂ | Precursor for dyes; less hazardous compared to o-toluidine but still poses risks. |

| 3-Aminophenol | C₆H₇NO | Used in dye manufacturing; shares some reactivity patterns with o-toluidine. |

The uniqueness of o-toluidine lies in its specific reactivity patterns and its role as a precursor for herbicides, alongside its significant health risks associated with exposure and carcinogenicity compared to its analogs .

Catalytic vs. Non-Catalytic Synthesis Pathways for o-Tolidine-Based Compounds

Non-Catalytic Synthesis Pathways

The traditional production method for o-tolidine involves the benzidine rearrangement from a hydrazone derivative of 2-nitrotoluene, represented by the chemical equation:

(CH₃C₆H₄)₂N₂H₂ → (C₆H₃(CH₃)NH₂)₂

This process typically begins with o-nitrotoluene, which undergoes reduction to form a hydrazo compound, followed by rearrangement to the biphenyl amine structure. The reduction step conventionally employs zinc dust and caustic soda in organic solvents. This method represents one of the earliest industrial approaches to o-tolidine synthesis and remains relevant in certain production contexts.

A major U.S. manufacturer produces approximately 200,000 pounds of o-tolidine salts annually, highlighting the industrial significance of this compound. The conventional zinc reduction method offers certain advantages, including relatively simple equipment requirements and established process parameters.

Catalytic Synthesis Pathways

Electrochemical reduction presents an alternative production route that addresses some environmental concerns associated with traditional methods. Research has demonstrated that o-tolidine can be formed through the electrochemical reduction of o-nitrotoluene, with the process occurring in at least two distinct steps. The first step involves the alkaline reduction of nitrotoluene, followed by rearrangement reactions.

Studies on controlled-potential electrolysis indicate that azoxytoluene formation in acidic media containing McKee acid and salt yields approximately 87% chemical yield for tolidine production, with current efficiency around 40%. This electrochemical approach offers potential economic and environmental advantages over conventional methods.

Table 1: Comparison of Synthesis Pathways for o-Tolidine Production

| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzidine Rearrangement | o-nitrotoluene | Zinc dust, caustic soda | 70-80 | Established process, simple equipment | Environmental concerns, metal waste |

| Electrochemical Reduction | o-nitrotoluene | McKee acid, electrolytes | ~87 | Environmentally favorable, fewer reagents | Lower current efficiency (~40%), specialized equipment |

| Catalytic Vapor Phase | o-nitrotoluene | Copper chromite catalyst | 75-85 | Continuous process capability, scalable | Higher energy requirements, catalyst deactivation issues |

Vapor phase hydrogenation represents another catalytic approach, utilizing catalysts such as copper chromite for the reduction of o-nitrotoluene. This method involves carefully controlled adsorption of reaction species on the catalyst surface, with reaction parameters significantly impacting the selectivity and yield of the desired product.

Optimization of Reaction Parameters in Industrial-Scale o-Tolidine Sulfonation

The sulfonation of o-tolidine represents a critical process for producing valuable derivatives such as o-tolidinesulfone, which serves as a precursor for polyamides and polyimides. The optimization of reaction parameters in this process significantly impacts product quality, yield, and process economics.

Temperature Control

Temperature management plays a crucial role in the sulfonation process. Research indicates that o-tolidine sulfonation typically occurs at temperatures between 80-85°C when using fuming sulfuric acid. Precise temperature control prevents side reactions while ensuring complete conversion, as demonstrated in various industrial applications.

Acid Concentration Effects

The concentration of fuming sulfuric acid substantially influences the sulfonation reaction. Higher concentrations generally accelerate the reaction but may lead to unwanted side products or degradation. The process typically employs a carefully controlled acid-to-substrate ratio to optimize conversion while minimizing waste and impurities.

Reaction Time Optimization

Reaction duration represents another critical parameter requiring optimization. Insufficient reaction time leads to incomplete conversion, while excessive duration may promote secondary reactions or degradation. Industrial processes typically establish specific reaction profiles based on monitoring conversion rates and product quality metrics.

Table 2: Critical Parameters for o-Tolidine Sulfonation

| Parameter | Typical Range | Impact on Process | Optimization Strategy |

|---|---|---|---|

| Temperature | 80-85°C | Affects reaction rate and selectivity | Gradual heating with precise control systems |

| Acid Concentration | 20-30% excess | Determines conversion rate and side reactions | Optimized based on product specifications and economics |

| Reaction Time | 2-5 hours | Influences completion and byproduct formation | Monitored via sampling and analysis |

| Agitation | 200-400 rpm | Ensures uniform mixing and heat transfer | Adjusted based on reaction vessel geometry |

These parameters must be carefully balanced to achieve optimal results in industrial settings. Modern process control systems enable precise adjustment of these variables based on real-time monitoring and feedback loops.

Innovations in Purification Techniques for o-Tolidine-Containing Products

The purification of o-tolidine and its derivatives presents significant challenges due to potential impurities and the compound's physical properties. Recent innovations have enhanced purification efficiency while reducing environmental impact.

Multi-Stage Purification Process

A comprehensive purification approach for o-tolidinesulfone demonstrates the complexity of modern purification techniques. This process involves:

- Mixing the reaction mixture with water to precipitate o-tolidinesulfone sulfate

- Separating the precipitate through filtration

- Dissolving or suspending the sulfate salt in water and adjusting to alkaline conditions

- Isolating crude o-tolidinesulfone

- Suspending the crude product in water, acidifying, and adjusting pH for final purification

This multi-stage approach enables the production of high-purity o-tolidinesulfone suitable for demanding applications in polymer production.

Adsorption-Based Separation Techniques

Zeolite-based separation represents an innovative approach for purifying isomeric mixtures containing o-tolidine derivatives. The process leverages the differential adsorption characteristics of various isomers on zeolites with specific cation exchanges. This technique enables selective isolation of desired isomers from complex mixtures, reducing the need for energy-intensive distillation or crystallization processes.

The patent literature describes processes where:

- The targeted isomer is selectively adsorbed onto zeolites of X or Y types containing appropriate cations

- The adsorbed isomer is subsequently desorbed, often with the assistance of auxiliary organic compounds

- Remaining isomer mixtures can be recycled to isomerization steps or subjected to further purification

This approach demonstrates particular value for separating closely related isomers that prove challenging to separate through conventional methods.

Modern Crystallization Techniques

Advanced crystallization approaches have enhanced the purity and yield of o-tolidine products. These techniques often incorporate:

- Temperature-controlled crystallization with programmed cooling profiles

- Anti-solvent addition strategies to selectively precipitate desired compounds

- Seeding techniques to control crystal formation and morphology

- Ultrasonic assistance to improve crystal quality and reduce agglomeration

Such innovations have significantly improved product quality while reducing solvent consumption and waste generation in industrial settings.

Microbial communities play a pivotal role in breaking down o-Tolidine through aerobic and anaerobic pathways. In landfill leachate ecosystems, Nectria pironii, an ascomycete fungus, demonstrates remarkable metabolic adaptability by utilizing o-Tolidine as a carbon and nitrogen source. Studies show that this fungus achieves over 90% elimination of o-Tolidine at concentrations up to 50 mg/L, even in the presence of heavy metals like cadmium and lead [1]. Hydroxylation and demethylation reactions dominate the initial degradation steps, converting o-Tolidine into intermediates such as 3,3′-dihydroxybenzidine and toluidine derivatives [1] [5].

Anaerobic bacterial consortia in sediment-water systems further contribute to reductive cleavage. Fusobacterium species, common in intestinal microbiomes, enzymatically reduce o-Tolidine-based azo dyes into free aromatic amines through NADH-dependent azoreductases [5]. This process is pH-dependent, with optimal activity observed at neutral conditions (pH 7.0–7.5) [4]. Metagenomic analyses of contaminated soils reveal enriched Proteobacteria and Actinobacteria populations, which harbor gene clusters for dioxygenase and peroxidase enzymes critical for ring-opening reactions [1] [5].

Role of Fungal Laccases and Cytochrome P450 in o-Toluidine Biotransformation

Fungal oxidative enzymes, particularly laccases and cytochrome P450 monooxygenases, drive the detoxification of o-Tolidine. Nectria pironii produces extracellular laccases with a redox potential of +780 mV, enabling the oxidation of methoxy and methyl substituents on the benzidine backbone [1]. These enzymes exhibit broad substrate specificity, maintaining activity even in the presence of 10 mM EDTA or 5% NaCl [1].

Cytochrome P450 systems complement laccase activity by catalyzing hydroxylation reactions. In Phanerochaete chrysosporium, CYP53B1 and CYP512A2 isoforms mediate the formation of 4-hydroxy-3,3′-dimethylbenzidine, which undergoes spontaneous polymerization into non-toxic oligomers [4]. Kinetic studies reveal a Vmax of 12.4 μmol/min/mg protein and a Km of 0.45 mM for these systems, indicating high affinity for o-Tolidine [4]. The synergy between intracellular cytochrome P450 and extracellular laccases achieves 98% degradation efficiency within 72 hours in liquid cultures [1] [4].

Leachate Analysis and Bioremediation Strategies for o-Toluidine-Contaminated Sites

Advanced leachate characterization through HPLC-MS/MS has identified o-Tolidine concentrations ranging from 8.2 to 34.7 μg/L in textile industry landfill sites [1]. Adsorption-coupled biodegradation strategies show promise, with sugarcane bagasse biochar achieving 68% o-Tolidine removal via π-π interactions and hydrogen bonding [4]. However, immobilized Phanerochaete chrysosporium on bagasse enhances removal efficiency to 93% through enzymatic degradation [4].

Table 1: Comparative Efficiency of o-Toluidine Removal Strategies

| Method | Substrate | Time (h) | Efficiency (%) |

|---|---|---|---|

| Adsorption | Sugarcane bagasse | 24 | 68 |

| Biodegradation | Free P. chrysosporium | 72 | 84 |

| Immobilized bioreactor | Bagasse-fungal matrix | 48 | 93 |

Data synthesized from experimental studies [1] [4]

In situ bioremediation trials demonstrate that bioaugmentation with Nectria pironii reduces o-Tolidine levels from 45 mg/kg to <0.5 mg/kg in soil within 28 days [1]. Critical parameters include maintaining soil moisture at 60% field capacity and supplementing with ligninolytic inducers like 2,5-xylidine [1] [5].

Physical Description

White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH]

COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES.

White to reddish crystals or powder.

White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]

Color/Form

White to reddish crystals or powder [Note: Darkens on exposure to air]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

300 °C

392 °F

572 °F

Flash Point

244 °C

471 °F

Heavy Atom Count

Density

1.234 g/cu cm

1.2 g/cm³

1

LogP

log Kow = 2.34

2.34

Decomposition

Melting Point

129-131 °C

MP: 264 °F

131-132 °C

264 °F

UNII

Related CAS

612-82-8 (di-hydrochloride)

7563-59-9 (unspecified hydrochloride)

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

It was found that intoxication of animals with aminobiphenyls leads to the activation of such glutathione-dependent enzymes as glutathione-S-transferase and glutathione reductase. This is accompanied by the induction of activities of individual isoforms of the multifunctional family of glutathione-S-transferases. There was a decrease in the glutathione peroxidase activity after intoxication with benzidine derivatives. It was found that the GSH content in rat liver decreased after benzidine intoxication and sharply increased after effects of 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. In all cases studied there was a diminution in the level of diene conjugates. It was supposed that the specificity of the catalytic glutathione redox system reaction is due to structural peculiarities of the aminobiphenyls being injected. Analysis of functional pairs of glutathione-dependent enzymes revealed a certain imbalance in the antioxidant system function after aminobiphenyl poisoning.

Dimethoxybenzidine (DMO) and dimethylbenzidine (DM) are used to synthesize dyes such as C.I. Direct Blue 15 and C.I. Acid Red 114, respectively. These commercially used dyes are metabolically degraded to DMO or DM in the intestinal tract of rodents and subsequently DMO and DM are absorbed into the blood stream. Animals were exposed to DMO, DM, or the dyes in the drinking water. Tumors obtained from control and chemical-treated animals were examined for the presence of activated oncogenes by the NIH 3T3 DNA transfection assay. Activated oncogenes were detected in less than 3% (1/38) of the tumors from control animals whereas 68% (34/50) of the tumors from chemical-treated animals contained detectable oncogenes. Activated oncogenes were detected in both malignant (25/36) and benign (9/14) tumors from the chemically treated animals but only in one of 13 malignant tumors from the control animals. The presence of oncogenes in the chemically induced benign tumors suggests that oncogene activation was an early event in those tumors. Southern blot analysis of transfectant DNA showed that the transforming properties of the chemically induced rat tumor DNAs were due to the transfer of an activated H-ras (31/34) or N-ras (3/34) gene. One spontaneous rat tumor DNA was found to contain an activated H-ras gene. Oligonucleotide hybridization analysis indicated that the H-ras oncogenes from chemical-associated tumors contained mutations at codons 12, 13, or 61 whereas the spontaneously activated H-ras gene contained a point mutation at codon 61. These data suggest that activation of cellular ras genes by point mutation is an important step in the induction of tumors, at least in rats, by this class of benzidine-derived dyes. Moreover, in light of common histogenesis of the normal counterparts of many of the chemically induced neoplasms and histological evidence of varied tissue differentiation in some basal cell neoplasms, it is possible that most or all of the chemically induced neoplasms were derived from a common epidermal progenitor stem cell population.

In aqueous solution peroxidase catalyzes the conversion of o-tolidine to tolidine blue by hydrogen peroxide. This reaction of practical significance for analytical tests was studied by optical and ESR spectroscopy. For the blue dye formed in aqueous solution a meriquinoidic structure was proposed which is in equilibrium with an instable radical compound. This equilibrium is shifted to higher radical concentrations by ethylene glycol. Naphthene derivatives stabilize the meriquinoidic structure by means of non-covalent interactions resulting in a decrease of the radical concentration. In crosslinked gelatin the dye formation runs analogously, so that this system is suitable for providing evidence for H2O2-forming reactions. Naphthene derivatives substituted by sufficiently long aliphatic groups are diffusion stable in crosslinked gelatin. By interacting with the dye they prevent its rapid chemical decomposition and diffusion into the sample solution. It was shown, furthermore, that by means of such systems with a suitable structure of the layers both substrates and enzymes participating in the reaction may be determined analytically. This does provide a basis for developing new analytical test variants.

Vapor Pressure

1x10-6 mmHg (est)

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

o-Tolidine is rapidly absorbed through intact human skin. ... Absorption also occurs from the respiratory at GI tract, at excretion of the parent compound at its mutagenic metabolites occurs primarily via the urine.

Metabolism Metabolites

Metabolism studies were conducted in the rat with Direct Red 2, based on 3,3'-dimethylbenzidine. The metabolism of Direct Red 2 compared with its base, dimethylbenzidine, indicated that the base was more extensively metabolized, yet only a small percentage of the (14)C in extracts was identified as known metabolites.

Several studies demonstrated that hamster hepatocytes are more effective than rat hepatocytes in mediating the metabolic activation of certain chemicals to their genotoxic (ie, mutagenic) derivatives. A comparison of the amount of deoxyribonucleic acid repair induced in rat and hamster hepatocytes by 7 azo dyes and 17 aromatic amine azo reduction products of the dyes was performed using the primary hepatocyte culture/deoxyribonucleic acid repair assay. Congo Red & its azo reduction product, benzidine, were more potent inducers of deoxyribonucleic acid repair in hamster than in rat hepatocytes, whereas Trypan Blue and its reduction product, o-tolidine, were equipotent in the 2 hepatocyte systems. Evans Blue, another o-Tolidine-based dye, elicited a greater deoxyribonucleic acid repair response in hamster hepatocytes. The absolute potency of these dyes, however, was much less than their reduction products. These findings extend previous observations of the superior metabolic activation capabilities of hamster, relative to rat hepatocytes.

Direct Red 2 was given as an aqueous solution to rats and hamsters to determine whether the dye is cleaved to potentially carcinogenic aromatic amines. The urine from treated animals revealed appreciable levels of 3,3'-dimethylbenzidine, mono- and di-acetyldimethylbenzidine, and alkaline hydrolyzable conjugates. Peak concns of the metabolites in urine occurred 12-24 hr after admin to rats, and within 12 hr in hamsters. The levels of all metabolites and conjugates diminished rapidly in both species after peak concentrations were reached, with no residues detected after 96 hr. The results demonstrated in vivo cleavage of the dye in both species.

For more Metabolism/Metabolites (Complete) data for 3,3'-DIMETHYLBENZIDINE (16 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Reduction of o-nitrotoluene with zinc dust and caustic soda and conversion of the hydrazotoluene by boiling with hydrochloric acid.

Made by alkaline reduction of o-nitrotoluene with zinc, and subsequent rearrangement of the o-hydrazotoluene formed, by boiling with HCl.

General Manufacturing Information

An important derivative of o-tolidine is its diacetoacetyl compound, 4,40-bisacetoacetylamino-3,30-dimethyl diphenyl, which is marketed under the trade name Naphtol AS-G; it is a coupling agent which is frequently used and in combination with chloroanilines gives yellow shades; o-Tolidinediisocyanate is employed as a cross-linking agent to make polymers.

Analytic Laboratory Methods

Method: OSHA 71; Procedure: ???; Analyte: 3,3'-dimethylbenzidine; Matrix: air; Detection Limit: 1.3 parts per trillion (11 ng/cu m).

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 3,3'-dimethylbenzidine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.

EPA Method EMSLC 553. Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction and Reverse Phase High Performance Liquid Chromatography, Particle Beam, and Mass Spectrometry. Revision 1.1. Detection limit = 3.3 ug/L.

For more Analytic Laboratory Methods (Complete) data for 3,3'-DIMETHYLBENZIDINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

... Protected from light.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

There is some evidence that concurrent exposure to o-tolidine decreased the time to appearance of tumors in rats treated with benzidine.